molecular formula C23H21N5O B2991517 3,3-diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide CAS No. 941963-79-7

3,3-diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide

Cat. No. B2991517
CAS RN: 941963-79-7
M. Wt: 383.455
InChI Key: GLWKRVLKMPNNFG-UHFFFAOYSA-N
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Description

Tetrazole derivatives are a class of compounds that have a five-membered ring containing four nitrogen atoms and one carbon atom . They are known for their wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Synthesis Analysis

Tetrazole derivatives can be synthesized through various methods. One common approach involves the reaction of sodium azide and triethyl orthoformate . Another method involves the reaction of cyanuric chloride and 4-tetrazoylacetophenone by Friedel–Crafts reaction .


Molecular Structure Analysis

Tetrazoles have a five-membered ring structure with four nitrogen atoms and one carbon atom . They can exist in two tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .


Chemical Reactions Analysis

Tetrazoles can undergo various chemical reactions due to their unique structure. For example, they can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also react with active metals to produce new compounds .


Physical And Chemical Properties Analysis

Tetrazoles are generally crystalline and odorless compounds . They are soluble in water and other polar solvents . They can show both acidic and basic properties .

Scientific Research Applications

Antiviral Activity

The indole nucleus, which is a part of the compound’s structure, has been found to possess significant antiviral properties. Indole derivatives have been reported to show inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural similarity suggests that “3,3-diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide” could be explored for its potential antiviral applications, especially in designing new antiviral agents.

Anti-inflammatory Activity

Tetrazole derivatives, which form part of the compound’s structure, are known for their anti-inflammatory properties. They act as nonclassical bioisosteres of carboxylic acids and have been used in the development of various anti-inflammatory drugs . This compound could be investigated for its efficacy in reducing inflammation in medical conditions.

Antitumor and Cytotoxic Activity

Compounds with indole and tetrazole moieties have shown promising results in cytotoxic studies against cancer cell lines, such as human breast cancer cells (MCF-7) . The compound could be a candidate for further research in cancer therapy, focusing on its potential to inhibit tumor growth and induce cell death in cancerous cells.

Analgesic Activity

The tetrazole group is associated with analgesic activity, providing pain relief in various conditions . Research into the analgesic potential of “3,3-diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide” could lead to the development of new pain management medications.

Antimicrobial Activity

Indole derivatives are known to exhibit antimicrobial activity, which includes action against bacteria and fungi . This suggests that the compound could be utilized in the development of new antimicrobial agents, potentially contributing to the treatment of infectious diseases.

Antidiabetic Activity

Research has indicated that indole derivatives can have antidiabetic effects, which could be beneficial in managing diabetes . The compound’s potential as an antidiabetic agent could be explored, possibly leading to new therapeutic options for diabetes management.

Safety and Hazards

Tetrazoles can decompose upon heating, emitting toxic nitrogen fumes . They can also react vigorously when exposed to shock, fire, or heat on friction . Therefore, they should be handled with care.

Future Directions

Given the wide range of biological activities of tetrazole derivatives, there is significant interest in developing new tetrazole-based drugs . Future research may focus on synthesizing new tetrazole derivatives and studying their biological activities.

Mechanism of Action

Target of Action

It is known that tetrazole derivatives play a very important role in medicinal and pharmaceutical applications . They have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Tetrazoles are known to easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reactions with a few active metals and produce new compounds which can be explosive to shocks .

Biochemical Pathways

It is known that tetrazole derivatives can stabilize the negative charge by delocalization and show corresponding carboxylic acid pka values . This suggests that they may interact with various biochemical pathways in the body.

Pharmacokinetics

It is known that tetrazoles are soluble in water and acetonitrile , which suggests that they may have good bioavailability.

Result of Action

Given the broad range of biological activities exhibited by tetrazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.

Action Environment

It is known that tetrazoles decompose and emit toxic nitrogen fumes when heated . They also burst vigorously when exposed to shock, fire, and heat on friction . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental conditions such as temperature and physical stress.

properties

IUPAC Name

3,3-diphenyl-N-[(1-phenyltetrazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O/c29-23(24-17-22-25-26-27-28(22)20-14-8-3-9-15-20)16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWKRVLKMPNNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCC2=NN=NN2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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